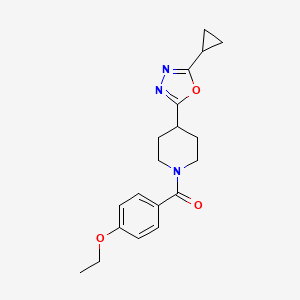

(4-(5-环丙基-1,3,4-恶二唑-2-基)哌啶-1-基)(4-乙氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

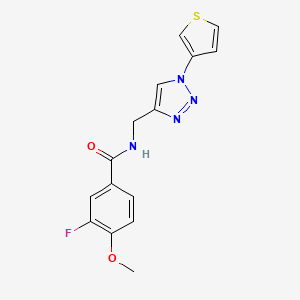

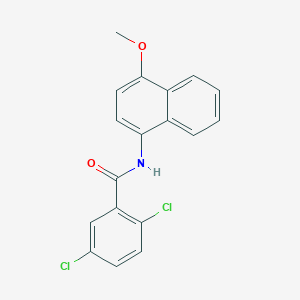

“(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethoxyphenyl)methanone” is a chemical compound with the molecular formula C19H23N3O3. It is related to the 1,2,4-oxadiazole class of compounds, which are known to have various therapeutic applications .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structure of 1,2,4-oxadiazole compounds has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用

抗结核活性

一项研究探索了与所讨论化学结构相似的化合物中抗结核活性的合成和优化。这些化合物对结核分枝杆菌表现出显着的体外活性,其中一种化合物显示出在小鼠骨髓来源巨噬细胞中杀死 98% 的细胞内杆菌,并且对多重耐药 (MDR)、广泛耐药 (XDR) 和利福平耐药临床分离株具有活性。这项研究突出了从这种化学支架开发新的抗结核剂的潜力 (Bisht 等人,2010)。

抗菌活性

另一项研究重点关注与目标化学结构密切相关的新的吡啶衍生物的合成和抗菌活性。合成的化合物对测试的细菌和真菌菌株表现出可变且适度的活性,表明该化学结构具有作为开发新的抗菌剂的基础的潜力 (Patel、Agravat 和 Shaikh,2011)。

化学动力学和相互作用

对与 “(4-(5-环丙基-1,3,4-恶二唑-2-基)哌啶-1-基)(4-乙氧基苯基)甲酮” 相关的化合物的化学反应的研究提供了对其反应动力学和机理的见解。研究表明,这些化合物如何经历断裂并形成各种反应产物,有助于理解它们的化学行为和进一步化学改性的潜力 (Tae 等人,1999)。

超分子化学

已经研究了非共价相互作用在 1,2,4-恶二唑衍生物晶体堆积中的作用。这项研究提供了宝贵的见解,了解孤对-π 相互作用和卤素键如何影响这些化合物的超分子结构,这对于理解它们的物理性质和设计具有所需特性的材料至关重要 (Sharma 等人,2019)。

选择性雌激素受体调节剂 (SERM) 活性

一种与所讨论结构密切相关的化合物被确定为一种新型 SERM,与雷洛昔芬、他莫昔芬或 ICI-182,780 相比,它在子宫组织和人乳腺癌细胞中拮抗雌激素的效力更大。这一发现突出了开发新的治疗剂的潜力,这些治疗剂针对雌激素受体以治疗各种疾病 (Palkowitz 等人,1997)。

作用机制

While the specific mechanism of action for “(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethoxyphenyl)methanone” is not mentioned in the search results, related 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

未来方向

The future directions for research on “(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethoxyphenyl)methanone” and related compounds could include further exploration of their therapeutic applications, given their potential as selective inhibitors of human carbonic anhydrase isoforms . Additionally, their potential for rearrangement into other heterocycles could be explored for novel organic synthesis applications .

属性

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-24-16-7-5-15(6-8-16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13-3-4-13/h5-8,13-14H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMQHUJPYWCMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethoxyphenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2615758.png)

![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2615763.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2615765.png)

![(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2615767.png)